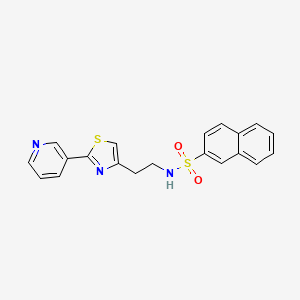

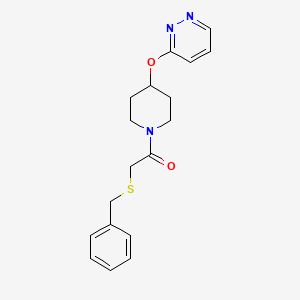

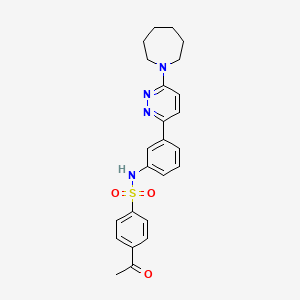

![molecular formula C18H23N3O3S2 B2514302 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 565179-95-5](/img/structure/B2514302.png)

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Although the specific compound is not directly discussed in the provided papers, related compounds with similar structural features are examined. These compounds exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge, with the pyrimidine ring inclined at significant angles to the benzene ring, as seen in the crystal structures of related acetamides .

Synthesis Analysis

The synthesis of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides involves creating a bridge between the pyrimidine ring and a benzene ring through a thioacetamide linkage . While the exact synthesis of the compound is not detailed, it can be inferred that a similar approach may be used, with modifications to introduce the specific substituents such as the dimethyl groups and the oxolan-2-ylmethyl moiety.

Molecular Structure Analysis

The molecular structure of related compounds shows a non-planar arrangement between the phenyl and pyrimidine rings, which is likely due to steric hindrance and the presence of substituents . Intramolecular hydrogen bonding is observed, which stabilizes the folded conformation of the molecule . The presence of such intramolecular interactions is crucial for the stability and biological activity of these compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Vibrational spectroscopy has been used to characterize the vibrational signatures of similar compounds, providing insights into the molecular structure and the effects of rehybridization and hyperconjugation . The presence of strong hydrogen-bonded intermolecular interactions and weaker intramolecular interactions has been revealed through natural bond orbital (NBO) analysis . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, have been investigated, suggesting potential as an antiviral agent .

Applications De Recherche Scientifique

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition : A study synthesized analogues, including compounds structurally related to the specified compound, as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in DNA synthesis, making them targets for anticancer drugs (Gangjee et al., 2008).

Crystal Structure Analysis : Research focused on the crystal structures of compounds similar to the one , providing insights into their molecular conformations and potential interactions in biological systems (Subasri et al., 2017).

Anticancer Activity : A study investigated 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which are structurally related to the specified compound, for their potential anticancer activities. These derivatives showed potent effects against certain leukemia cell lines (Horishny et al., 2021).

Molecular Interactions and Drug Design : The molecular structure and interactions of similar compounds have been studied for drug design, particularly in understanding how these molecules bind to proteins and other biological targets (Mary et al., 2020).

Antimicrobial Activity : Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activities, providing insights into their potential as antibacterial and antifungal agents (Bondock et al., 2008).

Propriétés

IUPAC Name |

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-4-7-21-17(23)15-11(2)12(3)26-16(15)20-18(21)25-10-14(22)19-9-13-6-5-8-24-13/h4,13H,1,5-10H2,2-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTXSTBCTCOVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

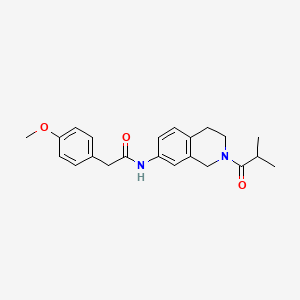

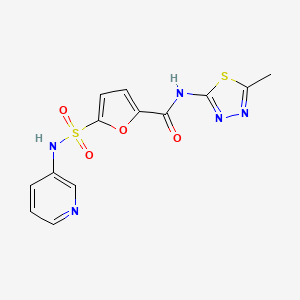

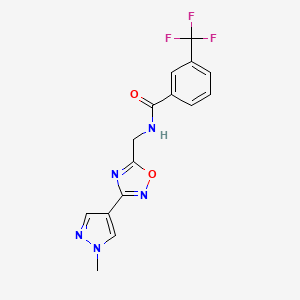

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)

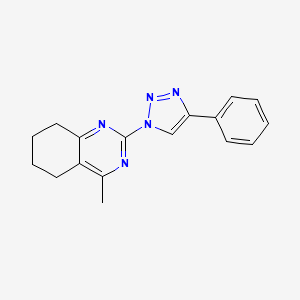

![(1S,2Z,6S,10R)-6-Hydroxy-11,11-dimethyl-7-methylidenebicyclo[8.1.0]undec-2-ene-3-carboxylic acid](/img/structure/B2514232.png)